molecular formula C10H10ClNO3 B3289889 (S)-2-acetamido-2-(4-chlorophenyl)acetic acid CAS No. 86169-29-1

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid

Cat. No.: B3289889
CAS No.: 86169-29-1
M. Wt: 227.64 g/mol
InChI Key: DPIZEVUKGXOVPS-VIFPVBQESA-N
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Description

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid is a chiral compound with a specific stereochemistry. It is an important molecule in organic chemistry due to its potential applications in various fields such as pharmaceuticals, agrochemicals, and materials science. The compound contains an acetamido group, a chlorophenyl group, and an acetic acid moiety, making it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-acetamido-2-(4-chlorophenyl)acetic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-chlorophenylacetic acid.

    Amidation: The 4-chlorophenylacetic acid is then reacted with acetic anhydride and ammonia to form the acetamido derivative.

    Chiral Resolution: The racemic mixture of the acetamido derivative is subjected to chiral resolution techniques such as crystallization or chromatography to obtain the (S)-enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound may involve:

    Large-Scale Amidation: Using large reactors to carry out the amidation reaction under controlled temperature and pressure conditions.

    Continuous Flow Processes: Implementing continuous flow chemistry techniques to enhance the efficiency and yield of the chiral resolution step.

Chemical Reactions Analysis

Types of Reactions

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the acetamido group to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Formation of 4-chlorobenzoyl acetic acid.

    Reduction: Formation of (S)-2-amino-2-(4-chlorophenyl)acetic acid.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a building block for pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-2-acetamido-2-(4-chlorophenyl)acetic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-2-acetamido-2-(4-chlorophenyl)acetic acid: The enantiomer of the (S)-form, with different biological activities.

    2-acetamido-2-(4-bromophenyl)acetic acid: A similar compound with a bromine atom instead of chlorine, which may exhibit different reactivity and biological properties.

    2-acetamido-2-(4-methylphenyl)acetic acid: A compound with a methyl group instead of chlorine, affecting its chemical and biological behavior.

Uniqueness

(S)-2-acetamido-2-(4-chlorophenyl)acetic acid is unique due to its specific stereochemistry and the presence of the chlorophenyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

(2S)-2-acetamido-2-(4-chlorophenyl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPIZEVUKGXOVPS-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H](C1=CC=C(C=C1)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10857128
Record name (2S)-Acetamido(4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86169-29-1
Record name (2S)-Acetamido(4-chlorophenyl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10857128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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